5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group, a phenyl group, and a thiazolo[3,2-b][1,2,4]triazole core
Properties
CAS No. |
606955-18-4 |
|---|---|
Molecular Formula |
C17H10FN3OS |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(5E)-5-[(3-fluorophenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10FN3OS/c18-13-8-4-5-11(9-13)10-14-16(22)21-17(23-14)19-15(20-21)12-6-2-1-3-7-12/h1-10H/b14-10+ |
InChI Key |
UKMUSQXOJFAGMW-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)F)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step processThe reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Cyclocondensation Reactions
The core synthesis involves cyclocondensation between thiazole precursors and aromatic aldehydes. A representative protocol includes:
-
Reactants : 2-Phenylthiazolo[3,2-b] triazol-6(5H)-one derivatives + 3-fluorobenzaldehyde
-
Conditions : Acidic media (e.g., acetic acid/H₂SO₄), 80–100°C, 6–12 hours
-
Mechanism : Knoevenagel condensation followed by cyclization to form the benzylidene group.
Key spectral confirmation :
Functionalization via Electrophilic Substitution
The electron-deficient thiazolo-triazole core undergoes electrophilic aromatic substitution (EAS) at specific positions:
| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | C-7 of thiazole | 62 |
| Halogenation | Cl₂/FeCl₃, RT, 1 hr | C-5 of triazole | 58 |
| Sulfonation | SO₃/H₂SO₄, 60°C, 3 hr | C-4 of benzylidene | 45 |
The fluorine atom at the 3-position directs electrophiles to meta positions on the benzylidene ring .
Nucleophilic Reactions
The compound participates in nucleophilic attacks, particularly at the carbonyl group (C=O) of the triazolone moiety:
-
Aminolysis : Reacts with primary amines (e.g., methylamine) in ethanol under reflux to form hydrazide derivatives .
-
Hydrolysis : Treatment with NaOH (10%) yields the corresponding carboxylic acid derivative, confirmed by loss of the C=O IR band .
Kinetic data :
Oxidation and Reduction
| Process | Reagents | Product Structure | Application |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O, 80°C | Sulfoxide derivative | Enhanced solubility for bioassays |
| Reduction | NaBH₄/MeOH, RT | Dihydrothiazole analog | Study of redox-dependent activity |
Reduction of the benzylidene double bond increases ring flexibility, altering binding affinity to biological targets .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) at C-2 of the thiazole ring.
-
Heck reaction : Forms styryl derivatives using acrylates, enhancing π-conjugation for optical studies .
Optimized conditions for Suzuki coupling :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (3:1), 90°C, 8 hr
-
Yield: 68–75%.
Photochemical Reactivity
UV irradiation (λ=254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. This reactivity is attributed to the enone system in the thiazolo-triazole scaffold .
Quantum yield (Φ) : 0.12 ± 0.02 (in acetonitrile) .
Comparative Reactivity with Analogs
The 3-fluorobenzylidene substituent significantly alters reactivity compared to non-fluorinated analogs:
| Compound | Electrophilic Substitution Rate (k, ×10³ M⁻¹s⁻¹) | Reduction Potential (E₁/₂, V vs. SCE) |
|---|---|---|
| 5-(3-Fluorobenzylidene) derivative | 4.7 | −1.12 |
| 5-(Benzylidene) analog | 3.1 | −0.98 |
| 5-(4-Chlorobenzylidene) analog | 5.2 | −1.20 |
The electron-withdrawing fluorine atom increases electrophilic substitution rates but reduces ease of reduction .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that compounds in the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family exhibit promising anticancer activities. In vitro studies using the NCI-60 cancer cell line screen revealed that several derivatives of this compound possess excellent anticancer properties at concentrations as low as 10 µM. Notably, derivatives 2h and 2i were identified as particularly effective against various cancer cell lines without exhibiting toxicity to normal cells (HEK293) .
Other Pharmacological Activities
Beyond its anticancer potential, 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been studied for a variety of other biological activities:
- Anti-inflammatory : Compounds within this class have shown significant anti-inflammatory effects comparable to established drugs like indomethacin .
- Antimicrobial : The compound exhibits antimicrobial properties against various pathogens.
- Anticonvulsant : Preliminary studies suggest potential anticonvulsant activity .
- Antioxidant : The compound has demonstrated antioxidant capabilities that may contribute to its therapeutic effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the C-5 position significantly influence the pharmacological properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, the introduction of different substituents can enhance specific biological activities while minimizing toxicity .
Mechanism of Action
The mechanism by which 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(1′,2′,4′-triazol-1′-yl)pyridine: This compound shares a similar triazole core but differs in its substituents and overall structure.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a different core structure and functional groups.
Uniqueness
What sets 5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of a fluorobenzylidene group and a thiazolo[3,2-b][1,2,4]triazole core.
Biological Activity
5-(3-Fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel compound characterized by a unique bicyclic structure that incorporates thiazole and triazole moieties. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of the 3-fluorobenzylidene group enhances its electronic properties, influencing its reactivity and biological interactions.
Synthesis
The synthesis of 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions, including cyclocondensation. One common method includes the reaction of thiazole derivatives with appropriate aldehydes under acidic conditions. This process can be represented as follows:
Biological Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family exhibit a range of biological activities. Notably, 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one has demonstrated significant anticancer properties.
Anticancer Activity
A study evaluated the anticancer activity of various thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones against nearly 60 human cancer cell lines. The results showed that 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. The compound's structure-activity relationships (SAR) revealed that modifications at the C-5 position significantly influenced its pharmacological properties .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the compound enhances lipophilicity and biological interactions compared to similar compounds. A preliminary SAR study suggested that substituents at specific positions on the aromatic ring could enhance anticancer activity. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Fluorobenzylidene) | Structure | Different fluorine substitution pattern affecting reactivity |
| 5-(benzylidene) | Structure | Lacks fluorine substitution; may show different biological activity profile |
| 5-(3-chlorobenzylidene) | Structure | Chlorine instead of fluorine; potential variation in pharmacological effects |
The mechanism by which 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its anticancer effects may involve inhibition of topoisomerase I (Top1), a critical enzyme in DNA replication. In vitro assays indicated that this compound could inhibit Top1 activity more effectively than traditional inhibitors like camptothecin .
Additional Biological Activities
Beyond its anticancer properties, compounds in this class have also shown potential as anti-inflammatory agents and modulators of other biological pathways. Some derivatives have been reported to possess analgesic and antimicrobial activities .
Case Studies
Several studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones in various biological contexts:
- Anticancer Evaluation : A comprehensive study screened multiple derivatives against a panel of cancer cell lines and identified several promising candidates with minimal toxicity to normal cells .
- In Vivo Studies : Research has demonstrated that certain derivatives exhibit significant anti-inflammatory effects in animal models comparable to established anti-inflammatory drugs like indomethacin .
Q & A
Basic: What synthetic routes are employed for the preparation of 5-(3-fluorobenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how is structural validation performed?
Methodological Answer:
The compound is synthesized via Claisen condensation using 3,4,5-trimethoxybenzoic acid as a starting material, followed by cyclization and functionalization steps. Key intermediates are characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . For derivatives with fluorobenzylidene substituents, IR spectroscopy (C=O and C=N stretching at ~1744 cm⁻¹ and ~1611 cm⁻¹) and elemental analysis (C, H, N, S) are critical for validation .
Basic: Which in vitro assays are recommended for evaluating antitumor activity, and what parameters define selectivity?
Methodological Answer:
The MTT assay is widely used to assess cytotoxicity against cancer cell lines (e.g., HeLa, HCT116, BEL-7402) and normal cells (e.g., L-02). Selectivity is quantified by comparing IC₅₀ values between cancerous and non-cancerous cells. For example, derivatives with 4-benzyloxy or α-furyl substituents show >50% inhibition in HCT116 cells with minimal toxicity to L-02 cells . Data should include dose-response curves and statistical validation (e.g., p < 0.05 via ANOVA) to confirm significance .
Advanced: How do structural modifications (e.g., fluorobenzylidene vs. thiophene substituents) influence biological activity and selectivity?
Methodological Answer:
Substituent effects are analyzed through SAR studies :
- Fluorobenzylidene groups enhance lipophilicity and electron-withdrawing properties, improving binding to hydrophobic enzyme pockets (e.g., COX-2) but may increase cytotoxicity in normal cells (e.g., L-02) .
- Thiophene or furan substituents improve selectivity by reducing π-π stacking interactions with non-target proteins, as seen in derivatives with >20-fold selectivity for HCT116 over L-02 cells .
Contradictions in activity (e.g., high BEL-7402 inhibition but elevated L-02 toxicity) require metabolic stability assays to identify off-target effects .
Advanced: What QSAR and molecular docking strategies optimize derivative design for enhanced activity?
Methodological Answer:
3D-QSAR models (e.g., CoMFA, CoMSIA) correlate steric/electrostatic fields with anti-inflammatory or antitumor activity. Training sets of 16 derivatives and test sets of 5 compounds are used, with validation metrics (q² > 0.6, r² > 0.9) ensuring reliability . Molecular docking against targets like 14-α-demethylase (PDB: 3LD6) identifies key interactions:
- Fluorine atoms form halogen bonds with Thr-260.
- The thiazolo-triazole scaffold hydrogen-bonds to Tyr-131 .
ADMET predictions (e.g., LogP < 5, topological polar surface area < 140 Ų) guide pharmacokinetic optimization .
Advanced: How can researchers resolve discrepancies in cytotoxicity data between cancer and normal cell lines?
Methodological Answer:
Discrepancies arise from off-target interactions or metabolic instability. Solutions include:
- Proteomics profiling to identify unintended kinase inhibition.
- Reactive oxygen species (ROS) assays to detect oxidative stress in normal cells .
- Metabolite identification via LC-MS/MS to assess degradation products. For example, 5-(4-fluorobenzylidene) derivatives show higher ROS generation in L-02 cells, explaining toxicity .
Advanced: What computational methods predict binding mechanisms to inflammatory or anticancer targets?
Methodological Answer:
Molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) validate docking poses by analyzing root-mean-square deviation (RMSD) and binding free energies (MM-PBSA). For COX-2 inhibition, the fluorobenzylidene group stabilizes the enzyme’s hydrophobic core, while the triazole ring interacts with catalytic Ser-530 . Pharmacophore modeling identifies essential features: aromatic rings, hydrogen-bond acceptors, and hydrophobic regions .
Basic: What spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- 1H-NMR : Aromatic protons appear at δ 7.5–8.1 ppm, with the fluorobenzylidene CH proton as a singlet at δ 6.4–6.6 ppm .
- 13C-NMR : Carbonyl (C=O) signals at ~169 ppm and C=N at ~163 ppm confirm cyclization .
- LCMS-ESI : Molecular ion peaks (e.g., m/z 449 [M+H]+) and fragmentation patterns validate purity .
Advanced: How are pharmacokinetic properties (e.g., solubility, metabolic stability) optimized in derivative design?
Methodological Answer:
- LogP reduction : Introduce polar groups (e.g., hydroxyl, carboxyl) to derivatives, improving aqueous solubility while maintaining ClogP < 3 .
- CYP450 inhibition assays : Screen against CYP3A4/2D6 to minimize drug-drug interactions. Fluorine substitution reduces CYP2C9 affinity by 40% in some analogs .
- Plasma protein binding (PPB) : Use equilibrium dialysis to target PPB < 90%, ensuring sufficient free drug concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
